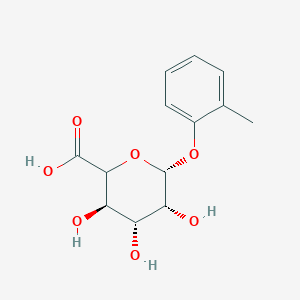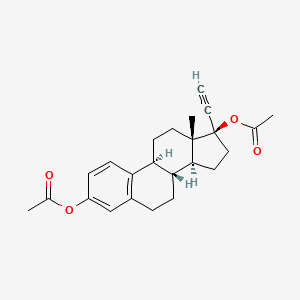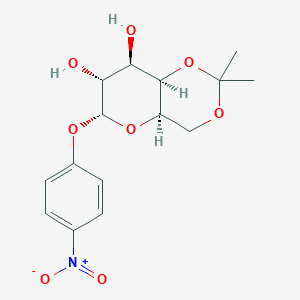
Ramiprilat-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramiprilat-d3 is a deuterated form of ramiprilat, which is the active metabolite of ramipril. Ramipril is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ramipril due to its stability and distinguishable mass spectrometric properties.
Mechanism of Action
Target of Action
Ramiprilat-d3, also known as HOE 498 Diacid-d3, is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a reduction in blood volume and blood pressure .
Pharmacokinetics
This compound is well absorbed, with 50% to 60% bioavailability . It is metabolized to its active form, ramiprilat, in the liver and, to a lesser extent, kidneys . The drug is excreted in urine (60%) and feces (40%) as the parent drug and metabolites . The half-life of ramiprilat is approximately 13-17 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, renal function can impact the drug’s pharmacokinetics. In patients with renal impairment, the peak levels of the metabolite approximately doubled, and the area under the curve (AUC) was 3 to 4 times larger . Therefore, dosage adjustments may be necessary in patients with renal impairment to avoid potential toxicity .
Biochemical Analysis
Biochemical Properties
Ramiprilat-d3 interacts with the angiotensin-converting enzyme (ACE) in the body. It inhibits ACE, which is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, this compound helps to lower blood pressure.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways related to vasoconstriction and blood pressure regulation . It also affects gene expression related to these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of the ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro studies, including sustained blood pressure reduction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses are effective in reducing blood pressure, while higher doses can lead to adverse effects . The toxic concentration range of this compound is from about 600 ng/mL to at least 3500 ng/mL .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the ACE, a key enzyme in this pathway.
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . It can interact with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm where it interacts with ACE . Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramiprilat-d3 involves the incorporation of deuterium atoms into the ramipril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of ramipril using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Ramiprilat-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
Ramiprilat-d3 is widely used in scientific research for:
Pharmacokinetic Studies: To track the metabolism and distribution of ramipril in the body.
Drug Interaction Studies: To understand how ramipril interacts with other drugs.
Toxicology Studies: To assess the safety and potential toxic effects of ramipril.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of ramipril and its metabolites.
Comparison with Similar Compounds
Similar Compounds
Benazepril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Fosinopril: A phosphonate-containing angiotensin-converting enzyme inhibitor.
Quinapril: An angiotensin-converting enzyme inhibitor with a similar pharmacological profile.
Uniqueness
Ramiprilat-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly useful in pharmacokinetic and metabolic studies, allowing for more accurate tracking and analysis compared to non-deuterated analogs.
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-DVJVQZDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)




